2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-6-7-11-16(13)18(21)22-12-17(20)19-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJZMPZKBJOQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with 2-amino-1-phenylethanol under specific conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding ester. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-((2-(Cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate
- Structure: Differs by replacing the 1-phenylethyl group with a cyclohexylamino substituent and lacks the 2-methylbenzoate group.
- Synthesis: Produced via a Ugi three-component reaction (anthranilic acid, aldehydes, isocyanides) in methanol, yielding 82–87% under mild, catalyst-free conditions .
- Properties : Higher melting points (116–167°C) due to increased rigidity from the cyclohexyl group. IR and NMR data confirm carbonyl (1684–1690 cm⁻¹) and amide NH stretches (3320–3327 cm⁻¹) .
- Applications : Primarily a synthetic intermediate.
2-Oxo-2-phenylethyl Benzoate
- Structure: Replaces the 1-phenylethylamino and 2-methylbenzoate groups with a phenacyl group.
- Synthesis : Derived from phenacyl bromide and benzoic acid. Characterized by X-ray crystallography, revealing planar geometry conducive to photo-removable protecting group applications .
- Applications : Used in synthesizing heterocycles (oxazoles, benzoxazepines) and light-sensitive biochemical tools .
Functional Group Variations and Their Impact
(2-Amino-2-oxo-1-phenylethyl) Acetate (CAS 6635-16-1)
- Structure: Simpler acetate ester and free amino group (vs. methylbenzoate and amide in the target compound).
- Impact: The amino group enhances solubility in polar solvents, while the smaller acetate reduces steric hindrance, favoring nucleophilic reactions .
Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate
- Structure : Features a bulky phenylethynylphenyl substituent and ethyl ester.
- Properties: Lower yield (57%) due to steric challenges in synthesis.
Pharmacologically Active Analogues
Thiazolinone Derivatives with 2-Oxoethylamino Groups
- Structure: Varied substituents on the thiazolinone core, including aryl and heteroaryl groups.
- Activity : Demonstrated aromatase inhibition (IC₅₀ values comparable to letrozole), suggesting the 2-oxoethylamide moiety enhances binding to enzyme active sites .
- Comparison : The target compound’s 2-methylbenzoate may improve membrane permeability, while the 1-phenylethyl group could modulate target specificity.
Key Insights from Structural Comparisons
- Steric and Electronic Effects : The 2-methylbenzoate in the target compound likely increases lipophilicity and steric hindrance compared to simpler esters (e.g., acetate). This could enhance bioavailability but reduce reaction rates in synthesis.
- Biological Activity: The 1-phenylethylamino group may mimic natural substrates in enzyme-binding pockets, similar to thiazolinone derivatives’ aromatase inhibition .
Biological Activity
2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the synthesis, biological mechanisms, and therapeutic potentials of this compound, drawing from diverse sources and research findings.
The synthesis of this compound typically involves the reaction of 2-methylbenzoic acid with 2-amino-1-phenylethanol, often catalyzed by dehydrating agents such as thionyl chloride or phosphorus trichloride. The reaction is conducted under reflux conditions in organic solvents like dichloromethane or toluene, leading to the formation of the ester product.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2-Methylbenzoic acid + 2-Amino-1-phenylethanol | Reflux in dichloromethane |
| 2 | Thionyl chloride (catalyst) | Dehydration reaction |
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent.
The compound interacts with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation pathways that result in various biological effects. This interaction is crucial for its proposed applications in medicinal chemistry, particularly in anti-inflammatory and analgesic contexts.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Analgesic Properties : Similar compounds have shown promise in reducing pain responses in animal models, indicating potential analgesic effects.
- Cytotoxicity Studies : Research on related benzoate compounds has demonstrated varying degrees of cytotoxicity against different cell lines, suggesting that structural modifications can influence biological activity significantly .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of compounds structurally similar to this compound.
Example Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of methyl benzoate derivatives on human cell lines. The results indicated that certain concentrations led to significant reductions in cell viability, which could be extrapolated to understand the potential cytotoxic effects of related compounds .
Comparative Analysis
When comparing this compound with similar compounds, distinct differences in lipophilicity and biological interactions are noted. The presence of the methylbenzoate group enhances its ability to penetrate lipid membranes, influencing its interaction with biological targets.
| Compound | Lipophilicity | Biological Activity |
|---|---|---|
| This compound | High | Anti-inflammatory, Analgesic |
| Related Compound A | Moderate | Limited anti-inflammatory |
| Related Compound B | Low | Minimal cytotoxicity |
Q & A
Q. What are the established synthetic routes for 2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step reactions involving esterification and amidation. For example, phenacyl ester derivatives are formed by reacting carboxylic acids with phenacyl bromides under basic conditions (e.g., sodium carbonate in dimethylformamide) . Key optimizations include solvent choice (e.g., ethanol for recrystallization), temperature control (room temperature for initial mixing, reflux for completion), and purification via column chromatography or recrystallization . Yield improvements (up to 97%) are achieved by monitoring reaction progress with TLC and adjusting stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight . Melting point analysis ensures purity, and infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography provides absolute stereochemical configuration, as demonstrated for structurally related phenacyl esters .
Q. How can researchers screen this compound for preliminary biological activity?
Begin with in vitro assays targeting receptors or enzymes implicated in diseases (e.g., antimicrobial activity via broth microdilution, anti-inflammatory effects via COX-2 inhibition assays). Structural analogs with benzimidazole or benzamide moieties show antiviral and anticancer potential, suggesting similar screening frameworks . Use positive controls (e.g., indomethacin for inflammation) and validate results with dose-response curves .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Address this by standardizing protocols:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Validate target engagement via competitive binding assays or CRISPR knockouts.
- Cross-reference with structural analogs; for example, benzamide derivatives exhibit receptor promiscuity, requiring orthogonal assays (SPR, ITC) to confirm specificity .
Q. What strategies enhance the compound’s stability and bioavailability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance aqueous solubility .
- Metabolic stability : Assess hepatic microsomal degradation and modify vulnerable sites (e.g., ester groups) via bioisosteric replacement .
Q. How does the compound’s reactivity inform its potential for chemical modification?
The α-keto ester moiety undergoes nucleophilic attack, enabling derivatization at the carbonyl group. For example:
- Nucleophilic substitution : React with amines or hydrazines to form hydrazides or imine derivatives .
- Reduction : Convert the ketone to a secondary alcohol using NaBH₄ for functional diversity . Monitor reaction pathways via LC-MS to avoid side products (e.g., over-reduction or dimerization) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predict binding modes to targets (e.g., cyclooxygenase-2) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- MD simulations : Assess conformational stability in solution or lipid bilayers .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting crystallographic and spectroscopic data?
Resolve discrepancies by:
- Cross-validating NMR chemical shifts with computed spectra (e.g., DFT calculations).
- Re-examizing crystal packing effects in X-ray data; for example, hydrogen bonding in phenacyl esters can alter apparent bond lengths .
- Using heteronuclear correlation experiments (HSQC, HMBC) to confirm ambiguous connectivity .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Low yields : Caused by competing side reactions (e.g., ester hydrolysis). Mitigate via protective groups (e.g., tert-butyl for amines) .
- Scalability : Transition from batch to flow chemistry for exothermic reactions (e.g., bromination) .
- Purity issues : Employ orthogonal purification (e.g., HPLC after recrystallization) .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally related benzamide or benzimidazole derivatives?
- Bioactivity : Benzimidazole analogs show higher antimicrobial potency due to improved membrane interaction, while benzamides excel in enzyme inhibition .
- Metabolic stability : Ester derivatives (e.g., ethyl groups) exhibit faster clearance than methyl counterparts, impacting in vivo half-life .
- SAR : Substituents at the phenyl ring (e.g., electron-withdrawing -CF₃) enhance target affinity but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
